

2,3,4,6-Tetrachloropyridine: A Linchpin in Complex Organic Synthesis

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Compound of Interest

Compound Name: 2,3,4,6-Tetrachloropyridine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **2,3,4,6-Tetrachloropyridine** (CAS No. 14121-36-9) is a highly functionalized heterocyclic building block that has garnered significant interest in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring chlorine atoms at the 2, 3, 4, and 6 positions of the pyridine ring, imparts a distinct reactivity profile that is instrumental in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of **2,3,4,6-tetrachloropyridine**, with a focus on its utility in modern organic synthesis.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **2,3,4,6-tetrachloropyridine** is essential for its effective use in synthesis. The following tables summarize key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of **2,3,4,6-Tetrachloropyridine**

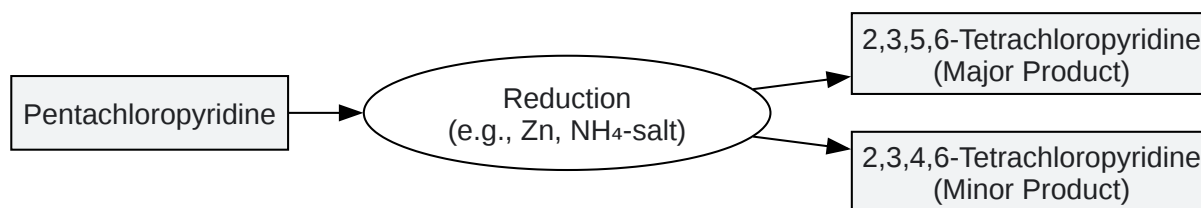
Property	Value	Reference
Molecular Formula	C ₅ HCl ₄ N	[1]
Molecular Weight	216.88 g/mol	[1]
Melting Point	37.5 - 38 °C	
Boiling Point	248.0 - 249.5 °C at 760 Torr	
Density	1.662 g/cm ³	
Vapor Pressure	0.0208 mmHg at 25°C	

Table 2: Spectroscopic Data for **2,3,4,6-Tetrachloropyridine**

Technique	Data	Reference
Mass Spectrometry (GC-MS)	Source of Spectrum: W5-1989-37504-28032	[1]
¹ H NMR	Data not available in search results	
¹³ C NMR	Data not available in search results	

Synthesis of 2,3,4,6-Tetrachloropyridine

The synthesis of the unsymmetrical **2,3,4,6-tetrachloropyridine** isomer is less commonly reported than its 2,3,5,6-symmetrical counterpart. One documented method involves the reductive dechlorination of pentachloropyridine. While this process primarily yields 2,3,5,6-tetrachloropyridine, the 2,3,4,6-isomer is formed as a minor byproduct.[2] The selective synthesis of **2,3,4,6-tetrachloropyridine** in high yield remains a challenge and an area for further research.



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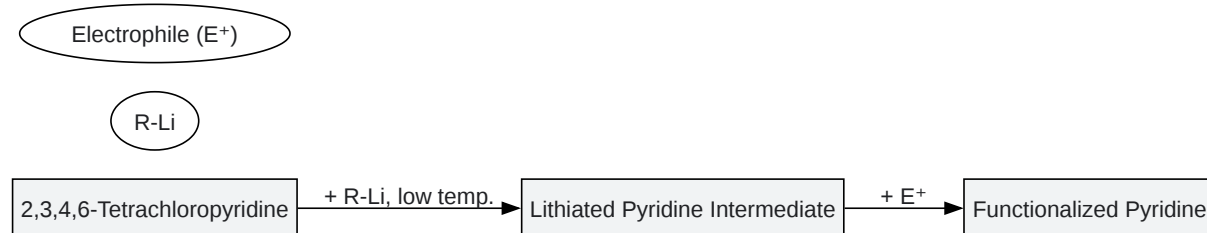
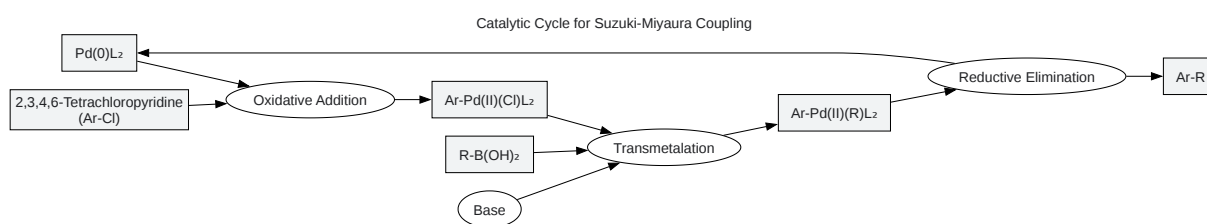
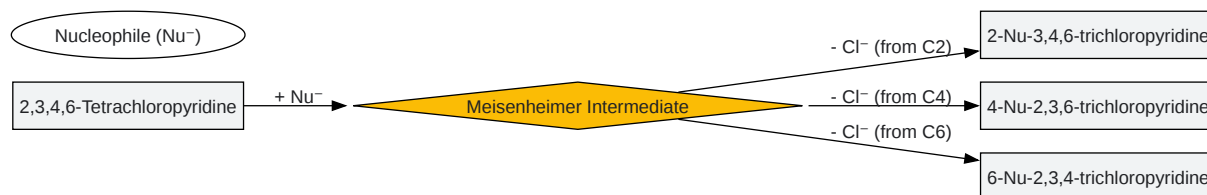
Synthesis of Tetrachloropyridine Isomers

Core Reactivity and Synthetic Applications

The reactivity of **2,3,4,6-tetrachloropyridine** is dictated by the electron-withdrawing nature of the four chlorine atoms and the nitrogen heteroatom, which makes the pyridine ring highly susceptible to nucleophilic attack. The unsymmetrical substitution pattern offers opportunities for regioselective functionalization.

Nucleophilic Aromatic Substitution (S_NAr)

Nucleophilic aromatic substitution is a cornerstone of pyridine chemistry. In polychlorinated pyridines, the positions most activated towards nucleophilic attack are typically the C2/C6 and C4 positions, due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. For **2,3,4,6-tetrachloropyridine**, the C2, C4, and C6 positions are all activated. The regioselectivity of a given reaction will depend on the nature of the nucleophile, the reaction conditions, and steric factors. The chlorine at the C2 and C6 positions are generally the most labile.



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References

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- 2. US4703123A - Process for producing 2,3,5,6-tetrachloropyridine - Google Patents [patents.google.com]
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